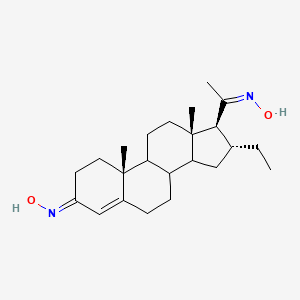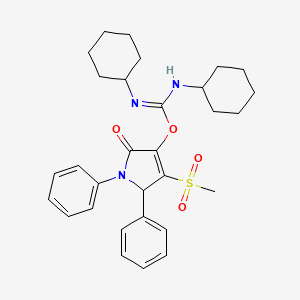
(3E,8xi,9xi,14xi,16alpha,20Z)-16-ethyl-N~3~,N~20~-dihydroxypregn-4-ene-3,20-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE is a complex organic compound characterized by its intricate structure and significant potential in various scientific fields. This compound belongs to the class of Schiff bases, which are known for their versatility and wide range of applications in chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of (Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE typically involves the condensation of a primary amine with a carbonyl compound, resulting in the formation of a Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .
Applications De Recherche Scientifique
(Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mécanisme D'action
The mechanism of action of (Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to (Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE include other Schiff bases and related compounds such as:
Isoxazoles: Known for their antimicrobial and antiviral properties.
Triazoles: Used in various medicinal applications due to their biological activity.
Oxadiazoles: Investigated for their potential in drug development and material science.
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of (Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE.
Propriétés
Formule moléculaire |
C23H36N2O2 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(NZ)-N-[1-[(3E,10R,13S,16R,17S)-16-ethyl-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C23H36N2O2/c1-5-15-12-20-18-7-6-16-13-17(25-27)8-10-22(16,3)19(18)9-11-23(20,4)21(15)14(2)24-26/h13,15,18-21,26-27H,5-12H2,1-4H3/b24-14-,25-17+/t15-,18?,19?,20?,21+,22+,23+/m1/s1 |
Clé InChI |
GIIPSNRPRUJDDZ-DZQOGMGQSA-N |
SMILES isomérique |
CC[C@@H]1CC2C3CCC4=C/C(=N/O)/CC[C@@]4(C3CC[C@@]2([C@H]1/C(=N\O)/C)C)C |
SMILES canonique |
CCC1CC2C3CCC4=CC(=NO)CCC4(C3CCC2(C1C(=NO)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15009814.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonic acid allylamide](/img/structure/B15009823.png)
![6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B15009827.png)
![(2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009837.png)
![2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B15009842.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B15009862.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15009872.png)
![1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene](/img/structure/B15009876.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15009882.png)

![ethyl (2Z)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009895.png)


